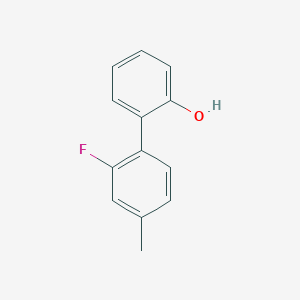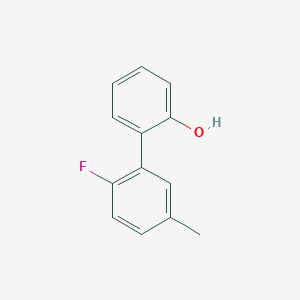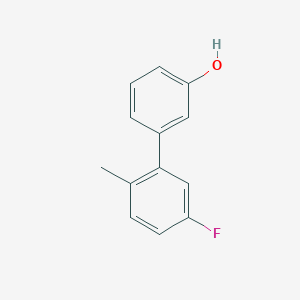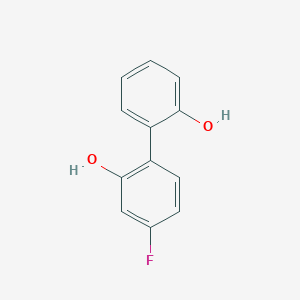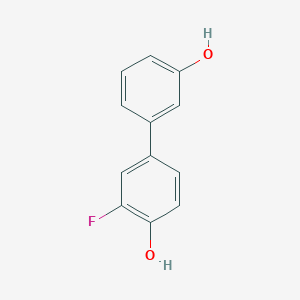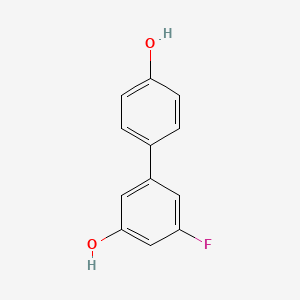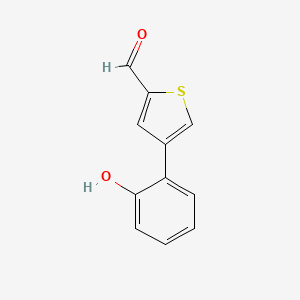
2-(2-Formylthiophen-4-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formylthiophen-4-yl)phenol, 95% (2-FTP) is an organic compound with the chemical formula C9H7O2S. It is a colorless solid with a melting point of 56-58 °C and a boiling point of 190-192 °C. 2-FTP has a wide range of applications in the fields of organic synthesis and drug discovery. It is used in the synthesis of various organic compounds and as a reagent in the synthesis of pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
2-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various organic compounds such as polymers, dyes, pigments, and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of HIV-1 reverse transcriptase, antimicrobial agents, and anticancer drugs. Additionally, 2-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of novel drug delivery systems and as a building block for the synthesis of complex molecules.
Wirkmechanismus
2-(2-Formylthiophen-4-yl)phenol, 95% is an electrophilic aromatic substitution reagent, which means that it can react with electron-rich sites on aromatic molecules. The reaction proceeds through the formation of an intermediate, which is then attacked by the nucleophile in the reaction. The reaction is catalyzed by an acid, which protonates the intermediate, increasing its electrophilicity and allowing it to react more readily with the nucleophile.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have antimicrobial and antifungal activity. Additionally, 2-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have an effect on the metabolism of certain drugs, as well as to be an inhibitor of cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Formylthiophen-4-yl)phenol, 95% is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a relatively safe reagent, as it does not produce toxic byproducts. However, it is important to note that 2-(2-Formylthiophen-4-yl)phenol, 95% is not soluble in water and must be used in an aqueous medium for the reaction to proceed.
Zukünftige Richtungen
2-(2-Formylthiophen-4-yl)phenol, 95% has a wide range of potential applications in the fields of organic synthesis and drug discovery. Possible future directions for research include the development of new synthetic methods for the synthesis of 2-(2-Formylthiophen-4-yl)phenol, 95%, the development of new applications for 2-(2-Formylthiophen-4-yl)phenol, 95%, and the investigation of its biochemical and physiological effects in more detail. Additionally, further research into the mechanism of action of 2-(2-Formylthiophen-4-yl)phenol, 95% may lead to the development of new drugs and drug delivery systems. Finally, research into the use of 2-(2-Formylthiophen-4-yl)phenol, 95% as a reagent in the synthesis of complex molecules may lead to new avenues of research in the fields of organic synthesis and drug discovery.
Synthesemethoden
2-(2-Formylthiophen-4-yl)phenol, 95% can be synthesized from the reaction of 2-formylthiophene and phenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 90-120 °C. The reaction is typically performed in an aqueous medium with a molar ratio of 2-formylthiophene to phenol of 1:1. The reaction is complete after 2-3 hours, and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNQDKWUOPZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683462 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-66-0 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
